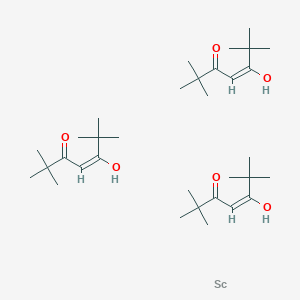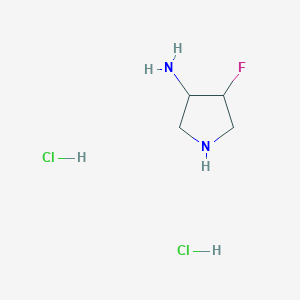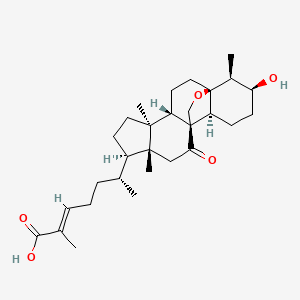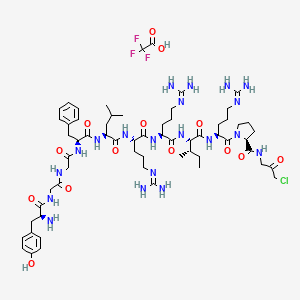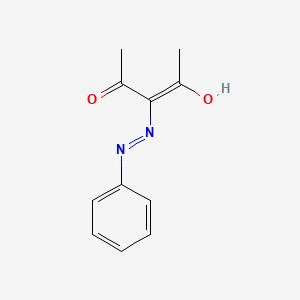
3-Phenylhydrazonopentane-2,4-dione
説明
3-Phenylhydrazonopentane-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da .
Synthesis Analysis
The synthesis of 3-Phenylhydrazonopentane-2,4-dione and its analogues has been studied in the context of gas-phase thermolysis . Another study reported the synthesis of novel 3-substituted 2,4-pentane diones by the reaction of 2-(2,4-dioxopentan-3-yl)benzoic acid with various alcohols using dry HCl gas as a catalyst .Molecular Structure Analysis
The molecular structure of 3-Phenylhydrazonopentane-2,4-dione has been analyzed using various spectroscopic techniques . An X-ray crystallography study revealed that the compound crystallizes in the monoclinic system .Chemical Reactions Analysis
The chemical reactions involving 3-Phenylhydrazonopentane-2,4-dione have been studied in the context of gas-phase thermolysis . The compound and its analogues were subjected to gas-phase thermolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenylhydrazonopentane-2,4-dione include its molecular formula, average mass, and monoisotopic mass . More detailed physicochemical and solvatochromic properties have been studied for para-substituted phenylhydrazo pentane-2,4-diones .科学的研究の応用
Gas-Phase Kinetics and Thermolysis
Research on 3-Phenylhydrazonopentane-2,4-dione (3-PHPD) has explored its gas-phase kinetics and thermolysis. Al-Awadi et al. (1998) investigated the gas-phase thermolysis of derivatives and analogues of 3-PHPD, providing insights into their Arrhenius parameters and reaction rates at different temperatures. This study contributes to understanding the chemical behavior of 3-PHPD under thermal conditions (Al-Awadi et al., 1998).
Physicochemical and Solvatochromic Properties
Mahmudov et al. (2011) synthesized new azoderivatives of pentane-2,4-dione, including 3-PHPD derivatives. Their study included characterizations through various spectroscopic techniques and thermogravimetry, examining the physicochemical and solvatochromic properties of these compounds. This research is vital for understanding the stability and behavior of 3-PHPD in different solvents and conditions (Mahmudov et al., 2011).
Electrochemical Investigations
Jain et al. (1990) conducted an electrochemical study on nitro-substituted hydrazono compounds, including 3-PHPD derivatives. This research provided a detailed mechanism of their electrochemical reduction, which is fundamental for applications in electrochemistry and materials science (Jain et al., 1990).
Quantum-Chemical Calculations and Spectroscopic Studies
Maharramov et al. (2010) explored the structural and tautomeric characteristics of 3-PHPD using various spectroscopic methods and quantum-chemical calculations. This study provides essential insights into the molecular structure and stability of 3-PHPD, which is crucial for its potential applications in various scientific fields (Maharramov et al., 2010).
Hydrogen Bond Strength and Vibrational Assignment
Zahedi-Tabrizi et al. (2015) investigated the molecular structure of 3-PHPD derivatives through Density Functional Theory (DFT) calculations. Their research provided valuable data on the hydrogen bond strength and vibrational characteristics of these compounds, aiding in the understanding of their chemical bonding and interactions (Zahedi-Tabrizi et al., 2015).
特性
IUPAC Name |
(Z)-4-hydroxy-3-phenyldiazenylpent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3/b11-8-,13-12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQPZXNYDGBBOU-QGBMQYPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC=CC=C1)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylhydrazonopentane-2,4-dione | |
CAS RN |
6134-57-2 | |
| Record name | WLN: 1VYV1&UNMR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Phenylhydrazonopentane-2,4-dione and its analogues influence their decomposition rates in the gas phase?
A1: The research paper investigates the gas-phase thermolysis of six analogues of 3-Phenylhydrazonopentane-2,4-dione, along with the compound itself and pentane-2,4-dione []. The study reveals that the decomposition rates, characterized by Arrhenius parameters (activation energy and pre-exponential factor), are influenced by the substituents on the phenylhydrazone and pentane-2,4-dione moieties. For instance, electron-withdrawing groups like cyano groups tend to increase the rate of decomposition, while electron-donating groups like methoxy groups have the opposite effect. The proposed mechanism involves a six-membered cyclic transition state, suggesting a concerted elimination pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



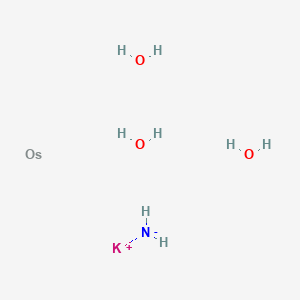
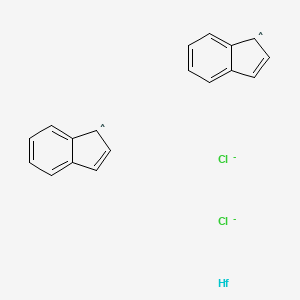
![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)
![Ac-Val-Met-Leu-Psi[CHOH-CH2]-Val-Ala-Glu-Phe-OH Trifluoroacetate](/img/structure/B1496414.png)

![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)
